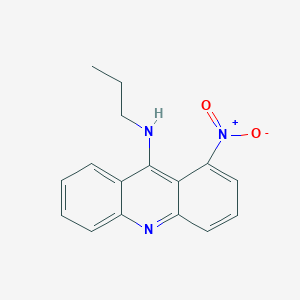
1-Nitro-N-propyl-9-acridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-N-propyl-9-acridinamine, also known as this compound, is a useful research compound. Its molecular formula is C16H15N3O2 and its molecular weight is 281.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Applications
Acridine derivatives, including 1-nitro-N-propyl-9-acridinamine, have been extensively studied for their anticancer properties. The 9-aminoacridine core is known for intercalating into DNA, which can inhibit DNA transcription and replication in cancer cells.
- Mechanism of Action : The compound exhibits cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting topoisomerase II activity, which is crucial for DNA replication and repair .
-
Case Studies :
- In vitro studies demonstrated that 1-nitro-9-alkylaminoacridines showed high antineoplastic activity against human cancer cell lines, with significant inhibition of tumor growth observed in models such as Crocker's sarcoma (Sa-180) at dosages ranging from 0.2 to 0.4 mg/kg .
- A recent study highlighted the efficacy of a novel 1-nitro-9-aminoacridine derivative against fluconazole-resistant yeast strains, showcasing its potential in overcoming drug resistance in cancer treatment .
Antimicrobial Properties
The antimicrobial activity of acridine derivatives has been recognized since the early 20th century.
- Broad-Spectrum Activity : Research indicates that compounds like this compound exhibit significant antibacterial and antifungal properties. Their mechanisms typically involve disrupting microbial DNA synthesis and function .
-
Notable Findings :
- Acridine derivatives have been shown to possess potent activity against various bacterial strains, including those resistant to conventional antibiotics. The structure-activity relationship (SAR) studies suggest that modifications at the nitrogen position enhance their antimicrobial efficacy .
- In a comparative analysis, several acridine derivatives were tested against common pathogens, revealing IC50 values that underscore their potential as effective antimicrobial agents .
Antiparasitic Activity
Acridines are also explored for their antiparasitic effects, particularly against protozoan infections.
- Targeting Mechanisms : Similar to their anticancer applications, these compounds can intercalate into the DNA of parasites, disrupting their replication processes. This mechanism is particularly relevant for treating malaria and other protozoal infections .
- Research Insights :
Drug Development Potential
The versatility of this compound extends to its application in drug development.
- Synthetic Approaches : Recent advancements in synthetic methodologies allow for the efficient production of acridine derivatives through techniques such as click chemistry and solid-phase synthesis. These methods facilitate rapid screening and optimization of new compounds for pharmaceutical applications .
- Clinical Implications : The ongoing research into the pharmacokinetics and bioavailability of acridine derivatives aims to enhance their therapeutic profiles and reduce side effects, making them suitable candidates for clinical use .
Data Summary Table
Propriétés
Numéro CAS |
19395-63-2 |
|---|---|
Formule moléculaire |
C16H15N3O2 |
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
1-nitro-N-propylacridin-9-amine |
InChI |
InChI=1S/C16H15N3O2/c1-2-10-17-16-11-6-3-4-7-12(11)18-13-8-5-9-14(15(13)16)19(20)21/h3-9H,2,10H2,1H3,(H,17,18) |
Clé InChI |
KOSPQEBOSIYFKE-UHFFFAOYSA-N |
SMILES |
CCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |
SMILES canonique |
CCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |
Key on ui other cas no. |
19395-63-2 |
Synonymes |
1-Nitro-N-propyl-9-acridinamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















